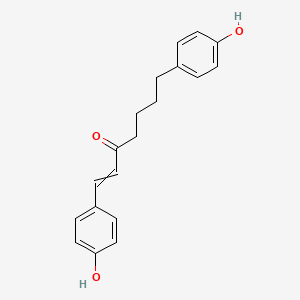

1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

Description

Contextualization within Diarylheptanoid and Curcuminoid Chemical Classes

1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- belongs to the diarylheptanoid class of natural products. nih.gov Diarylheptanoids are characterized by a core structure consisting of two aromatic rings linked by a seven-carbon chain. nih.govmdpi.com These secondary metabolites are found across various plant families, including Betulaceae and Zingiberaceae. mdpi.com

Within the broad category of diarylheptanoids, there are two main structural types: linear and cyclic. mdpi.com 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is a linear diarylheptanoid. This class also includes the well-known subgroup, the curcuminoids, which are phenolic pigments responsible for the vibrant yellow color of turmeric (Curcuma longa). wikipedia.orgmdpi.com Curcumin (B1669340), the principal curcuminoid, is chemically a diarylheptanoid. wikipedia.org The structural relationship is clear when comparing the subject compound to related molecules like 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a known curcuminoid antioxidant found in turmeric. wikipedia.org The classification is based on the shared aryl-C7-aryl skeleton.

Historical Perspective of Research on 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

The history of research on this specific compound is embedded in the broader exploration of diarylheptanoids. The scientific journey for this class began with the isolation of curcumin from turmeric rhizomes in 1815. mdpi.com However, a full century passed before its structure was definitively identified. mdpi.com

In the latter half of the 20th century and into the 21st, phytochemical investigations accelerated, leading to the isolation and characterization of hundreds of diarylheptanoid structures. A significant milestone was the full characterization of the related compound, (1E,4E,6E)-1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, from Curcuma longa extracts in 1993. wikipedia.org

Subsequent phytochemical studies on various plants from the ginger family (Zingiberaceae) have led to the identification of a diverse array of these compounds. For instance, different diarylheptanoids have been isolated from the rhizomes of Curcuma kwangsiensis and various neotropical Renealmia species. researchgate.netnih.govresearchgate.net It is through this systematic exploration of natural sources that specific molecules like (E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one have been identified and cataloged in the scientific literature. nih.gov

Overview of Current Academic Research Landscape

The current academic research landscape for diarylheptanoids, the class to which 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- belongs, is active and multifaceted. Investigations are primarily focused on elucidating the biological activities of these compounds. Key areas of study include their potential antioxidant and anti-inflammatory effects. nih.govresearchgate.net

A 2022 study, for example, isolated several linear and cyclic diarylheptanoids from Curcuma kwangsiensis and Curcuma aromatica, subsequently investigating their antioxidant effects in a cell-based model. nih.gov Another area of significant interest is the potential antiviral activity of these compounds. Notably, the related diarylheptanoid 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one was identified in a 2023 study as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein, exhibiting antiviral activity against both HCoV-OC43 and SARS-CoV-2 in vitro. medchemexpress.com

The diverse pharmacological potential of diarylheptanoids continues to be a subject of fundamental research, with studies exploring a wide range of activities from anti-fibrotic to neuroprotective effects. nih.govresearchgate.net This broad scope of inquiry underscores the scientific community's continued interest in the therapeutic and biological potential of this chemical class.

Research Findings on Related Diarylheptanoids

| Compound(s) | Natural Source | Area of Research | Key Finding | Citation |

|---|---|---|---|---|

| 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one | Curcuma kwangsiensis | Antiviral Activity | Exhibited excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 μM and 0.17 μM, respectively. | medchemexpress.com |

| Various linear and cyclic diarylheptanoids | Curcuma kwangsiensis, Curcuma aromatica | Antioxidant Activity | The isolated compounds demonstrated varying efficiencies on six indexes related to oxidative stress in H2O2-induced PC12 cells. | nih.gov |

| Curcumin | Curcuma longa | Anti-parasitic Activity | Studies confirmed that curcumin has anti-leishmanial and anti-Plasmodium falciparum activity. | nih.gov |

| 1,7-bis-(4-hydroxyphenyl)-5-hepten-3-one | Betula platyphylla | Anti-fibrotic Effect | A fraction containing the compound significantly decreased collagen content and increased caspase-3/7 activity. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,7-bis(4-hydroxyphenyl)hept-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZRLGRBBLFVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies for 1 Hepten 3 One, 1,7 Bis 4 Hydroxyphenyl

Botanical Sources and Biodiversity: Identification and Characterization

The distribution of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- and its structural analogs is notably widespread, spanning across different plant families and genera. This highlights the rich biodiversity of natural product chemistry.

Isolation from Zingiberaceae Species (e.g., Alpinia officinarum, Curcuma longa)

The Zingiberaceae family, commonly known as the ginger family, is a prominent source of diarylheptanoids. The rhizomes of Alpinia officinarum (galangal) and Curcuma longa (turmeric) are well-documented repositories of these compounds. nih.govnih.gov Research has led to the isolation of a variety of diarylheptanoids from these plants, including compounds closely related to 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-. For instance, studies on Alpinia officinarum have successfully isolated numerous diarylheptanoids, contributing to the understanding of the chemical diversity within this species. nih.govresearchgate.netresearchgate.net Similarly, the rhizomes of Curcuma longa have been found to contain a complex mixture of curcuminoids and other diarylheptanoids. researchgate.netresearchgate.netmdpi.comnih.gov While direct isolation of the titular compound is a focus of ongoing research, the presence of structurally similar molecules in these species is firmly established.

A closely related compound, 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione, has been identified in the rhizome of Curcuma longa. mdpi.com

Table 1: Selected Diarylheptanoids from Zingiberaceae Species

| Compound Name | Plant Source | Reference |

| 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Alpinia officinarum | nih.gov |

| (5S)-5-hydroxy-7-(3, 4-dihydroxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | nih.gov |

| (5R)-5-hydroxy-7-(3-methoxy-4, 5-dihydroxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | nih.gov |

| 3-hydroxy-1,7-bis-(4-hydroxyphenyl)-6-heptene-1,5-dione | Curcuma longa | researchgate.net |

| 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | Curcuma kwangsiensis | researchgate.net |

| 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione | Curcuma longa | mdpi.com |

Isolation from Betulaceae Species (e.g., Betula platyphylla, Corylus avellana)

The Betulaceae family, which includes birch and hazel trees, is another significant source of diarylheptanoids. mdpi.com The bark of Betula platyphylla (Japanese white birch) has been a subject of phytochemical investigations, leading to the isolation of various diarylheptanoids. nih.govresearchgate.netnih.govnih.gov These studies have revealed a range of structures, underscoring the chemical richness of this plant. While the specific compound 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- has not been explicitly reported from this species, the presence of a diverse array of related diarylheptanoids suggests its potential existence.

Similarly, different parts of Corylus avellana (common hazel), including the shells and leaves, have been found to contain phenolic compounds, with some studies identifying various diarylheptanoids. exlibrisgroup.commdpi.commdpi.comdaneshyari.comfrontiersin.org The investigation of hazelnut byproducts has highlighted their potential as a source of these valuable natural products.

Table 2: Diarylheptanoids Identified in Betulaceae Species

| Compound Class | Plant Source | Part Used | Reference |

| Diarylheptanoids | Betula platyphylla | Bark | nih.govresearchgate.netnih.gov |

| Phenolic Compounds | Corylus avellana | Shells, Leaves | exlibrisgroup.commdpi.commdpi.comdaneshyari.comfrontiersin.org |

Discovery in Other Plant Genera (e.g., Renealmia nicolaioides)

Beyond the well-studied Zingiberaceae and Betulaceae families, 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- has been directly isolated from other plant genera. Notably, a study on the rhizome of Renealmia nicolaioides, a member of the Zingiberaceae family, reported the isolation and characterization of 1,7-bis(4-hydroxyphenyl)-(1E)-1-hepten-3-one. This discovery expanded the known botanical sources of this specific diarylheptanoid.

Optimized Extraction and Purification Techniques for Phytochemical Investigations

The successful isolation of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- and other diarylheptanoids from their natural sources relies on efficient extraction and purification methodologies. These techniques are crucial for obtaining the compound in a pure form for structural elucidation and further research.

Solvent-Based Extraction Optimization for Target Compound Enrichment

The initial step in isolating natural products is typically solvent extraction. The choice of solvent is critical and is often optimized to maximize the yield of the target compounds based on their polarity. For diarylheptanoids, various solvents and solvent systems have been employed.

Commonly used solvents for the extraction of diarylheptanoids from plant materials include methanol (B129727), ethanol, and ethyl acetate. nih.govresearchgate.net The extraction process can be enhanced by modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which can reduce extraction time and solvent consumption. researchgate.netmdpi.com The optimization of extraction parameters, including solvent composition, temperature, and time, is essential for enriching the extract with the desired diarylheptanoids before proceeding to chromatographic separation. For instance, studies on hazelnut shells have explored the optimization of acetone (B3395972) concentration and extraction time to maximize the recovery of phenolic compounds. exlibrisgroup.comdaneshyari.com

Advanced Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further purification. Advanced chromatographic techniques are indispensable for the separation and isolation of individual compounds.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for purifying compounds from complex mixtures. labcompare.comyoutube.comyoutube.com By selecting appropriate columns (e.g., reversed-phase C18) and optimizing the mobile phase composition (often a gradient of solvents like methanol or acetonitrile (B52724) and water), it is possible to achieve high-resolution separation of diarylheptanoids. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that has proven to be highly effective for the separation of natural products, including diarylheptanoids. nih.govnih.govdocumentsdelivered.comnih.govpan.olsztyn.plglobalresearchonline.net This method avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss. The selection of a suitable two-phase solvent system is crucial for successful separation. For example, a solvent system composed of ethyl acetate, acetonitrile, and water has been successfully used to separate diarylheptanoids from Betula platyphylla. nih.govnih.gov Similarly, systems containing n-hexane, ethyl acetate, methanol, and water have been employed for the purification of diarylheptanoids from Alnus japonica. documentsdelivered.comnih.gov The efficiency of HSCCC allows for the isolation of compounds with high purity, making it a valuable technique in natural product chemistry. nih.govnih.gov

Unveiling the Natural Presence and Advanced Isolation of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

The diarylheptanoid, 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, is a naturally occurring phenolic compound that has garnered scientific interest. This article delves into its natural sources and the sophisticated chromatographic techniques employed for its isolation and purification, including methods for separating its potential stereoisomers.

Natural Occurrence

1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is primarily found in plants belonging to the Zingiberaceae family, which is renowned for its aromatic and medicinal species. Notably, this compound has been identified in the rhizomes of various Curcuma species, such as Curcuma longa (turmeric) and Curcuma kwangsiensis. nih.govnih.govwikipedia.orgnih.gov Its presence has also been reported in other members of the ginger family, including Alpinia species. nih.gov The occurrence of this and related diarylheptanoids in these plants underscores the rich phytochemical diversity of this botanical family. nih.govsci-hub.stresearchgate.net

Table 1: Natural Sources of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

| Family | Genus | Species | Plant Part |

| Zingiberaceae | Curcuma | longa, kwangsiensis | Rhizome |

| Zingiberaceae | Alpinia | species | Rhizome |

| Zingiberaceae | Zingiber | officinale | Rhizome |

Advanced Isolation Methodologies

The isolation of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- from its natural sources involves a series of sophisticated chromatographic techniques designed to separate this specific molecule from a complex mixture of other plant metabolites. These methods are crucial for obtaining the compound in high purity for structural elucidation and further research.

High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fractionation of crude plant extracts and for assessing the purity of isolated compounds. nih.govasianpubs.org In the context of isolating 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, reversed-phase HPLC (RP-HPLC) is commonly employed.

The process typically begins with a crude extract obtained from the plant material, which is then subjected to preliminary separation steps to yield fractions enriched with diarylheptanoids. These fractions are then injected into an HPLC system. A C18 column is a common choice for the stationary phase due to its ability to separate compounds based on their hydrophobicity. asianpubs.org

A gradient elution method is often utilized for the mobile phase, typically consisting of a mixture of acetonitrile and water. The gradient starts with a higher proportion of water and gradually increases the concentration of acetonitrile. nih.govasianpubs.org This change in solvent polarity allows for the sequential elution of compounds from the column, with more polar compounds eluting earlier and less polar compounds, like many diarylheptanoids, eluting later. The eluent is monitored by a detector, commonly a Diode Array Detector (DAD), which can measure the absorbance of the compounds at various wavelengths, aiding in their identification. nih.gov Fractions corresponding to the peak of interest, identified by comparison with a reference standard or by subsequent analysis, are collected. The purity of the collected fraction can be assessed by re-injecting it into the HPLC system under the same or different conditions to check for the presence of a single, sharp peak.

Table 2: Typical HPLC Parameters for Diarylheptanoid Analysis

| Parameter | Specification |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile and Water (Gradient Elution) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV/Diode Array Detector (DAD) |

| Wavelengths | 254 nm and 425 nm are common for curcuminoids |

Countercurrent Chromatography and Flash Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid stationary phase, thereby preventing the irreversible adsorption of the sample onto the support matrix. This method is particularly useful for the separation of natural products from complex mixtures. For the isolation of compounds from Curcuma species, a biphasic solvent system, such as n-hexane-methanol-water, can be employed. nih.gov The crude extract is introduced into the CCC coil, and the two immiscible solvent phases are pumped through. Separation occurs based on the differential partitioning of the sample components between the two liquid phases. By collecting fractions of the eluting mobile phase, compounds can be isolated based on their partition coefficients.

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase (commonly silica (B1680970) gel), leading to faster separation times compared to traditional column chromatography. nih.govmit.educhromatographydirect.com It is an effective method for the initial purification of crude extracts or for the fractionation of large quantities of material. chromatographydirect.com For the isolation of diarylheptanoids, a silica gel column is typically used with a solvent system of increasing polarity, such as a gradient of hexane (B92381) and ethyl acetate. The crude extract is loaded onto the column, and the solvent mixture is passed through. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. mit.edu

Chiral Chromatography for Enantiomeric Separation

The structure of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- contains a chiral center, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers may exhibit different biological activities. Chiral chromatography is the primary method used to separate such enantiomers. phenomenex.comcsfarmacie.cznih.gov

This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, their separation. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds, including diarylheptanoids. nih.gov

In a typical chiral HPLC separation, a racemic mixture of the compound is injected onto a chiral column. The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is passed through the column. nih.gov The differential interaction between the enantiomers and the chiral stationary phase causes one enantiomer to be retained longer than the other, resulting in two separate peaks in the chromatogram, each corresponding to a pure enantiomer. The separated enantiomers can then be collected for further characterization. Dynamic high-performance liquid chromatography on enantioselective stationary phases is a well-established technique to investigate chiral molecules with labile stereogenic elements. nih.gov

Preparative Scale Isolation Methods

To obtain larger quantities of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- for extensive biological or chemical studies, preparative scale isolation methods are necessary. These methods are essentially scaled-up versions of the analytical techniques described above.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating gram-level quantities of pure compounds. It operates on the same principles as analytical HPLC but utilizes larger columns with greater loading capacities and higher flow rates. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. The fractions collected from preparative HPLC are often concentrated to yield the purified compound.

Flash Chromatography , as mentioned earlier, is inherently a preparative technique and is well-suited for processing large amounts of crude extract (from grams to kilograms). nih.govchromatographydirect.com By using larger columns and appropriate solvent systems, it serves as an efficient first-pass purification step to isolate a significant amount of a semi-purified fraction containing the diarylheptanoid of interest, which can then be further purified by preparative HPLC if necessary.

Synthetic Strategies and Chemo Enzymatic Transformations of 1 Hepten 3 One, 1,7 Bis 4 Hydroxyphenyl

Total Synthesis Approaches for 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-

The total synthesis of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- and its analogs is pivotal for creating libraries of compounds for further investigation. jlu.edu.cn Various synthetic methodologies have been developed to construct the characteristic aryl-C7-aryl skeleton. nih.gov

Claisen-Schmidt Condensation Pathways

The Claisen-Schmidt condensation represents a classical and direct approach for the synthesis of α,β-unsaturated ketones like 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-. This pathway involves the base-catalyzed reaction between an aldehyde and a ketone. Specifically, the synthesis of the target compound can be achieved through the condensation of 4-hydroxybenzaldehyde (B117250) with a suitable seven-carbon ketone precursor.

However, the synthesis of asymmetric diarylheptanoids requires a modified strategy compared to the classical synthesis of symmetric compounds like curcumin (B1669340). jlu.edu.cn A common strategy involves the condensation of 4-hydroxybenzaldehyde with pentan-3-one, followed by further chain extension, although direct condensation with a pre-formed C7-chain ketone is also feasible. The Claisen-Schmidt method is often favored for large-scale synthesis due to the relatively low cost of starting materials. Optimization strategies to improve yields and minimize byproducts, such as dimers of 4-hydroxybenzaldehyde, include using dilute reaction conditions and the stepwise addition of the aldehyde.

| Synthesis Method | Yield (%) | Reaction Time | Selectivity (E/Z) | Scale |

| Claisen-Schmidt | 35–45% | 12 h | 85:15 | Moderate |

This interactive table summarizes the typical outcomes of the Claisen-Schmidt condensation for the synthesis of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-.

Wittig Olefination and Related Carbon-Carbon Bond Forming Reactions

Wittig-type reactions provide a powerful and highly stereoselective alternative for forming the carbon-carbon double bond present in 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective. This method typically involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde. For the synthesis of the target compound, this could involve reacting an ylide derived from a phosphonate-containing ketone with 4-hydroxybenzaldehyde.

The HWE approach generally offers higher yields and greater control over the stereochemistry of the resulting alkene (predominantly the E-isomer) compared to the Claisen-Schmidt condensation. A related approach mentioned in the synthesis of diarylheptanoid precursors is the boron-Wittig reaction. rsc.org Despite the synthetic advantages, the higher cost of reagents for HWE methods can make them less suitable for large-scale industrial production compared to condensation strategies.

| Synthesis Method | Yield (%) | Reaction Time | Selectivity (E/Z) | Scale |

| Horner-Wadsworth-Emmons | 50–60% | 6 h | 95:5 | High |

This interactive table compares the Horner-Wadsworth-Emmons reaction with other synthetic methods, highlighting its efficiency and selectivity.

Stereoselective Synthesis Methodologies for Chiral Analogs

The development of stereoselective methods is crucial for producing enantiomerically pure analogs of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, which is essential for studying stereospecific biological interactions. Chemo-enzymatic reactions have emerged as a highly effective strategy for achieving this. wikipedia.org

One key approach involves the use of enzymes to introduce chirality. For instance, a biocatalytic reaction using an appropriate enzyme can be employed as a key step to produce specific enantiomers, such as the (R)- and (S)-forms of related β-hydroxyketone diarylheptanoids. wikipedia.org Another powerful technique is the Sharpless asymmetric epoxidation, which can be used to create chiral centers that are then elaborated into the desired diarylheptanoid structure. nih.gov Furthermore, enantioselective amine oxidases have been used in combination with reducing agents in one-pot processes to achieve the deracemization of related chiral molecules, a principle that can be adapted for diarylheptanoid synthesis. nih.gov These methods underscore the importance of biocatalysis in accessing chiral analogs that are difficult to obtain through traditional chemical synthesis. wikipedia.org

Derivatization and Structural Modification Studies

The basic 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- scaffold is a versatile template for structural modifications. Site-specific reactions allow for the creation of a diverse range of derivatives with potentially new properties.

Site-Specific Oxidation Reactions and Reaction Product Characterization

The oxidation of diarylheptanoids can lead to the formation of cyclic derivatives. Biomimetic oxidative coupling is one such strategy that has been explored. For example, the treatment of a linear diarylheptanoid with thallium(III) trifluoroacetate (B77799) has been shown to yield a diphenyl ether type cyclic diarylheptanoid through C-O coupling. nih.gov However, this reaction is highly dependent on the specific reagent used, as other common oxidizing agents like potassium ferricyanide (B76249) (K3Fe(CN)6), silver(I) oxide (Ag2O), and manganese dioxide (MnO2) were reported to be ineffective, leading only to tars. nih.gov

The characterization of these oxidation products relies on a suite of spectroscopic techniques. Methods such as UV/Vis spectroscopy, infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the structures of the newly formed derivatives. nih.gov

Controlled Reduction Reactions and Derivatives Formation

The α,β-unsaturated ketone moiety in 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- presents two primary sites for controlled reduction: the carbon-carbon double bond and the carbonyl group. Selective reduction of these functionalities leads to important derivatives.

Reduction of the Alkene: Catalytic hydrogenation or the use of specific reducing agents can selectively reduce the C=C double bond, yielding the corresponding saturated ketone, 1,7-Bis(4-hydroxyphenyl)heptan-3-one . nih.gov

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol to form 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-ol . epa.govsigmaaldrich.comsigmaaldrich.comrsc.org

Chemo-enzymatic Reduction: For stereoselective reductions, ene-reductases from the Old Yellow Enzyme family are particularly valuable. rsc.org These enzymes can catalyze the asymmetric reduction of the activated alkene, providing access to chiral saturated ketones with high stereoselectivity. rsc.org This biocatalytic approach offers a sustainable alternative to traditional metal-catalyzed asymmetric reductions. rsc.org

The resulting derivatives expand the chemical space of the diarylheptanoid class.

| Reaction Type | Reagent/Method | Functional Group Targeted | Resulting Derivative |

| Oxidation | Thallium(III) trifluoroacetate | Phenolic Hydroxyls | Cyclic Diphenyl Ether Heptanoid nih.gov |

| Reduction | Catalytic Hydrogenation | C=C Double Bond | 1,7-Bis(4-hydroxyphenyl)heptan-3-one nih.gov |

| Reduction | Carbonyl Reducing Agent | C=O Ketone | 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-ol epa.govsigmaaldrich.com |

| Chemo-enzymatic Reduction | Ene-reductase | C=C Double Bond | Chiral 1,7-Bis(4-hydroxyphenyl)heptan-3-one rsc.org |

This interactive table outlines the outcomes of various derivatization reactions performed on the 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- scaffold.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The core structure of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- features two phenolic rings and a conjugated heptenone chain, each susceptible to distinct types of chemical attack. The phenolic hydroxyl groups strongly activate the aromatic rings towards electrophilic substitution, while the α,β-unsaturated ketone is a prime target for nucleophilic addition.

The hydroxyl groups on the phenyl rings are powerful activating groups that direct electrophiles to the ortho and para positions. libretexts.org Due to the para-substitution of the heptenone chain, the ortho positions are the most likely sites for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of phenolic compounds can be achieved using dilute nitric acid, which can lead to a mixture of ortho- and para-nitrated products. libretexts.orgmasterorganicchemistry.com However, with highly activated rings like those in phenols, these reactions can sometimes lead to over-reaction and the formation of multiple substitution products, such as 2,4,6-trinitrophenol (picric acid) when concentrated nitric acid is used. libretexts.org

Similarly, halogenation of phenols can proceed readily, even without a Lewis acid catalyst. libretexts.org Treatment with bromine in a non-polar solvent can yield monobrominated phenols. libretexts.org The high nucleophilic character of the phenol (B47542) ring makes it reactive even towards less reactive halogens like iodine. libretexts.org To control the reactivity and achieve selective substitution, the hydroxyl group can be acetylated, which tempers its activating effect. libretexts.org

The α,β-unsaturated ketone moiety in the heptenone chain is an electrophilic center susceptible to nucleophilic attack through a process known as conjugate addition or Michael addition. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgyoutube.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. This type of reaction is thermodynamically controlled and works well with a variety of nucleophiles, including stabilized carbanions (like those from malonic esters), amines, and thiols. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgyoutube.com The reaction proceeds via a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com The choice of nucleophile is critical; weaker nucleophiles generally favor 1,4-addition (conjugate addition), while stronger, less-hindered nucleophiles might lead to 1,2-addition at the carbonyl carbon.

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogs of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is a key strategy for investigating its structure-activity relationship (SAR). These studies involve systematically modifying different parts of the molecule—the aromatic rings, the heptanone chain, and the linking functionalities—to understand how these changes influence biological activity. nih.gov

A common approach to generating analogs is through condensation reactions, such as the Claisen-Schmidt condensation, between appropriately substituted benzaldehydes and a ketone. By varying the substituents on the benzaldehyde, a diverse library of diarylheptanoids with different substitution patterns on the aromatic rings can be created. uni-regensburg.de These modifications can include altering the position and nature of hydroxyl groups, introducing methoxy (B1213986) groups, or adding halogens.

The central heptan-3-one chain can also be a target for modification. For example, the ketone functionality can be reduced to a hydroxyl group, or the double bond can be saturated to create a more flexible chain. The length of the aliphatic chain itself can also be varied to explore its impact on activity.

The following table summarizes some of the key structural modifications that can be made to the 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- scaffold and the rationale behind these changes for SAR studies.

| Structural Modification | Rationale for SAR Studies | Potential Synthetic Approach |

| Aromatic Ring Substitution | To investigate the influence of electronic and steric effects of substituents on activity. | Use of variously substituted benzaldehydes in condensation reactions. Direct electrophilic substitution (e.g., halogenation, nitration) on the parent compound. |

| Modification of Phenolic Hydroxyls | To determine the importance of hydrogen bonding and acidity. | Alkylation or acylation of the hydroxyl groups. |

| Alteration of the Heptenone Chain | To probe the role of the α,β-unsaturated ketone system and chain flexibility. | Reduction of the ketone to an alcohol. Saturation of the double bond via catalytic hydrogenation. Michael addition to introduce substituents at the β-position. |

| Variation of Chain Length | To assess the optimal distance between the two aryl rings for biological activity. | Synthesis of analogs with shorter or longer aliphatic chains connecting the phenyl rings. |

Systematic studies on related diarylheptanoids, such as curcumin, have shown that the nature and position of substituents on the aromatic rings, as well as the integrity of the diketone moiety, are often critical for their biological effects. uni-regensburg.de These findings provide a valuable framework for the design and synthesis of novel analogs of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- with potentially enhanced or more specific activities.

Advanced Analytical Methodologies for Structural Elucidation and Quantification of 1 Hepten 3 One, 1,7 Bis 4 Hydroxyphenyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-. These techniques provide detailed information regarding the compound's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the two 4-hydroxyphenyl rings, typically appearing as doublets in the aromatic region. The vinylic protons of the α,β-unsaturated ketone system would also produce distinct signals, with their coupling constants providing information about the geometry of the double bond. The aliphatic protons of the heptene (B3026448) chain would resonate in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the olefinic carbons of the C=C double bond, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the hydroxyl substituent.

2D NMR Spectroscopy: To definitively assign the proton and carbon signals, various 2D NMR experiments are employed. nih.gov

Correlation Spectroscopy (COSY): This experiment establishes proton-proton couplings within the molecule, allowing for the tracing of the spin systems in the aliphatic chain and the aromatic rings. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov HMBC is crucial for connecting the different fragments of the molecule, such as linking the aliphatic chain to the aromatic rings and the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for a Diarylheptanoid Structure (Note: This is a representative table based on data for similar compounds, as a specific experimental dataset for the target molecule is not available in the cited literature.)

| Position | Predicted δH (ppm), Multiplicity, J (Hz) | Predicted δC (ppm) |

|---|---|---|

| 1 | - | - |

| 2 | - | - |

| 3 | - | ~200.0 (C=O) |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 1' | - | ~128.0 |

| 2', 6' | ~7.10 (d, 8.5) | ~130.0 |

| 3', 5' | ~6.80 (d, 8.5) | ~115.0 |

| 4' | - | ~155.0 |

| 1'' | - | ~133.0 |

| 2'', 6'' | ~7.05 (d, 8.5) | ~129.0 |

| 3'', 5'' | ~6.75 (d, 8.5) | ~116.0 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- with high accuracy, thereby confirming its molecular formula. nih.gov The analysis of its fragmentation pattern in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. nih.govnih.gov

The molecular formula of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- is C₁₉H₂₀O₃, with a calculated molecular weight of approximately 296.14 g/mol . nih.gov In HRMS analysis, this compound would be detected as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode.

Experimental LC-MS data for (E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one shows a precursor m/z of 297.1343 for the [M+H]⁺ ion in positive ionization mode and 295.1925 for the [M-H]⁻ ion in negative ionization mode. hmdb.ca The fragmentation of these precursor ions in MS/MS experiments yields characteristic product ions that help to confirm the structure. Common fragmentation pathways for diarylheptanoids involve cleavages of the heptane (B126788) chain and losses of small neutral molecules. nih.gov

Table 2: Experimental LC-MS/MS Fragmentation Data for (E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one

| Precursor Ion | Precursor m/z | Top 5 Product Ion Peaks (m/z) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 297.1343 | 154.83, 173.02, 199.02, 216.88, 94.91 | Positive |

| [M-H]⁻ | 295.1925 | 277.16, 163.0, 233.2, 160.96 | Negative |

Data sourced from PubChem CID 38361084. hmdb.ca

For chiral molecules like 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, which may exist as different enantiomers or diastereomers if chiral centers are present, Circular Dichroism (CD) spectroscopy is a critical technique for determining their absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.gov

The experimental CD spectrum of a chiral diarylheptanoid is compared with the theoretically calculated electronic circular dichroism (ECD) spectra for all possible stereoisomers. nih.govrsc.org A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the stereocenters in the molecule. nih.gov This methodology has been successfully applied to determine the absolute configurations of newly isolated diarylheptanoids. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- molecule. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present. The IR spectrum of this compound is expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl groups.

A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone.

Absorption bands in the region of 1600-1450 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic rings and the alkene double bond.

C-O stretching vibrations of the phenol (B47542) groups in the 1260-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The presence of the two hydroxyphenyl rings and the enone moiety creates an extended system of conjugation, which results in characteristic absorption maxima in the UV-Vis spectrum. mrclab.comdrawellanalytical.com The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. youtube.com

Chromatographic Quantification and Purity Assessment in Complex Mixtures

Chromatographic techniques are essential for the separation, quantification, and purity assessment of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- in complex samples such as plant extracts.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD), also known as LC-DAD, is a robust and widely used method for the quantitative analysis of diarylheptanoids in various sources, including the rhizomes of Alpinia officinarum. nih.gov

In this method, a liquid chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. The DAD detector then records the UV-Vis spectrum of each eluting compound. This allows for both the quantification of the target compound at its specific λ_max and the assessment of its purity by examining the homogeneity of the spectral peak. The development of such HPLC methods provides a simple, rapid, and accurate means for the determination of diarylheptanoids. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

The detection and quantification of trace levels of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, a diarylheptanoid, in complex matrices necessitates highly sensitive and specific analytical techniques. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has emerged as a powerful and indispensable tool for this purpose. This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for the analysis of diarylheptanoids, which are often present in intricate natural product extracts.

In a typical LC-ESI-MS/MS workflow, the sample extract is first injected into a liquid chromatograph. The stationary phase, often a C18 column, separates the various components of the mixture based on their physicochemical properties, such as polarity. A gradient elution using a mobile phase, commonly a mixture of water with a small percentage of acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is employed to effectively resolve the compounds of interest from the matrix.

Following chromatographic separation, the eluent is introduced into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that generates charged droplets, leading to the formation of gas-phase ions of the analyte with minimal fragmentation. For diarylheptanoids like 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, both positive and negative ionization modes can be utilized. In positive mode, protonated molecules [M+H]⁺ are typically observed, while in negative mode, deprotonated molecules [M-H]⁻ are detected.

The generated ions are then guided into the mass analyzer. A triple quadrupole (QqQ) mass spectrometer is commonly used for targeted quantitative analysis. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This precursor ion is then fragmented in the second quadrupole (q2), the collision cell, by colliding with an inert gas. The resulting product ions are then analyzed in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection of analytes at very low concentrations.

Research on related diarylheptanoids has demonstrated the utility of LC-ESI-MS/MS for their identification and characterization. For instance, a study on the diarylheptanoids in turmeric (Curcuma longa) rhizome successfully utilized LC-ESI-MS/MS to identify 19 different diarylheptanoids. nih.gov The fragmentation patterns observed in the MS/MS spectra provided key structural information for the tentative identification of these compounds. nih.gov Similarly, LC-HRMS/MS (High-Resolution Mass Spectrometry) has been employed for the targeted isolation of unusual diarylheptanoids from the rhizomes of Alpinia officinarum. nih.gov The characteristic fragment ions observed in the tandem MS data were crucial for specifically targeting and identifying these compounds within a complex extract. nih.gov

Method Validation for Reproducibility and Accuracy in Research Settings

For any quantitative analytical method to be considered reliable and scientifically sound, it must undergo a rigorous validation process. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing data that is both reproducible and accurate. The validation of analytical methods for the quantification of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- in research settings would follow internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). The key parameters evaluated during method validation include specificity, linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of LC-MS/MS, specificity is generally high due to the selectivity of the MRM transitions.

Linearity demonstrates that the response of the method is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the peak area versus concentration. A high correlation coefficient (R²) is indicative of good linearity.

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A study on the quantification of diarylheptanoid phytoestrogens in Curcuma comosa rhizomes using HPLC with a diode-array detector (DAD) provides a relevant example of method validation. nih.gov The established method was validated according to ICH guidelines, and the results demonstrated its suitability for the intended application. nih.gov

Below are interactive data tables illustrating typical validation parameters that would be assessed for a quantitative method for 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, based on data for related diarylheptanoids. nih.gov

Table 1: Linearity, LOD, and LOQ Data for Diarylheptanoid Analysis

| Analyte | Linear Range (µg/mL) | Calibration Equation | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Diarylheptanoid 1 | 0.5 - 50 | y = 54321x + 1234 | > 0.999 | 0.15 | 0.45 |

| Diarylheptanoid 2 | 0.5 - 50 | y = 67890x + 5678 | > 0.999 | 0.10 | 0.30 |

| Diarylheptanoid 3 | 1.0 - 100 | y = 45678x + 9876 | > 0.999 | 0.25 | 0.75 |

Table 2: Precision and Accuracy Data for Diarylheptanoid Analysis

| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (Recovery, %) |

| Diarylheptanoid 1 | 5 | < 2.0 | < 2.0 | 98.5 - 101.2 |

| 25 | < 2.0 | < 2.0 | 99.1 - 100.8 | |

| 50 | < 1.5 | < 1.5 | 98.9 - 101.5 | |

| Diarylheptanoid 2 | 5 | < 2.0 | < 2.0 | 99.0 - 101.0 |

| 25 | < 1.5 | < 1.5 | 98.7 - 101.3 | |

| 50 | < 1.5 | < 1.5 | 99.2 - 100.5 |

These tables showcase the type of data generated during method validation to ensure the reliability of the quantitative results obtained in a research setting. The successful validation of the analytical method provides confidence in the accuracy and reproducibility of the data generated for the analysis of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-.

Investigation of Biological Activities and Underlying Molecular Mechanisms of 1 Hepten 3 One, 1,7 Bis 4 Hydroxyphenyl in Vitro and in Silico Studies

Antioxidant and Free Radical Scavenging Mechanisms

Yakuchinone A demonstrates notable antioxidant capabilities through various mechanisms, including the direct scavenging of free radicals, inhibition of lipid peroxidation, and modulation of cellular pathways that combat oxidative stress.

Direct Free Radical Scavenging Assays

In vitro assays have consistently shown the potent free-radical scavenging activity of Yakuchinone A. researchgate.netmdpi.com The compound's ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals has been quantified, demonstrating its capacity to donate hydrogen atoms or electrons to stabilize these reactive species. The scavenging activities are comparable to known antioxidants like Trolox. researchgate.net

Below is a summary of the free radical scavenging activity of Yakuchinone A in comparison to Trolox, a vitamin E analog.

| Concentration (µM) | Yakuchinone A DPPH Scavenging (%) | Trolox DPPH Scavenging (%) | Yakuchinone A ABTS Scavenging (%) | Trolox ABTS Scavenging (%) |

| 5 | ~15 | ~20 | ~25 | ~30 |

| 10 | ~25 | ~35 | ~40 | ~50 |

| 20 | ~40 | ~55 | ~60 | ~75 |

| 30 | ~55 | ~70 | ~75 | ~90 |

| 40 | ~65 | ~80 | ~85 | >95 |

| 50 | ~75 | ~90 | >95 | >95 |

| 100 | >95 | >95 | >95 | >95 |

This table presents an interactive summary of data reported in a study by Lin et al. (2013). researchgate.netnih.gov

Inhibition of Lipid Peroxidation in Cellular and Model Systems

Yakuchinone A has been shown to effectively inhibit lipid peroxidation, a critical process in cellular damage induced by oxidative stress. researchgate.netmdpi.com In model systems using liposomes as an oxidizable substrate, Yakuchinone A demonstrated a concentration-dependent inhibition of lipid peroxidation, comparable to the effects of Trolox and Rutin. researchgate.net This suggests that the compound can protect cell membranes from the damaging chain reactions initiated by free radicals. Research has also indicated that Yakuchinone A can blunt superoxide (B77818) generation and inhibit lipid peroxidation in rat brain homogenates. researchgate.net

The following table illustrates the inhibitory effects of Yakuchinone A on lipid peroxidation.

| Concentration (µM) | Yakuchinone A Inhibition (%) | Trolox Inhibition (%) | Rutin Inhibition (%) |

| 5 | ~10 | ~15 | ~5 |

| 10 | ~20 | ~25 | ~10 |

| 20 | ~35 | ~40 | ~15 |

| 30 | ~50 | ~55 | ~20 |

| 40 | ~60 | ~65 | ~25 |

| 50 | ~70 | ~75 | ~30 |

| 100 | ~85 | ~90 | ~40 |

This interactive table summarizes data on the inhibition of lipid peroxidation by Yakuchinone A, Trolox, and Rutin as reported by Lin et al. (2013). researchgate.netnih.gov

Modulation of Cellular Oxidative Stress Pathways

Beyond direct scavenging, Yakuchinone A is involved in the modulation of endogenous antioxidant defense systems. It has been identified as an active marker in Alpinia oxyphylla extracts that exert antioxidant effects through the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. researchgate.netnih.govmdpi.com The Nrf2 pathway is a master regulator of cellular resistance to oxidants. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes, including HO-1.

Anti-inflammatory Pathways Elucidation

Yakuchinone A exhibits significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase (COX))

A substantial body of research has demonstrated that Yakuchinone A is a potent inhibitor of cyclooxygenase-2 (COX-2). researchgate.netmdpi.comfrontiersin.org COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Yakuchinone A has been shown to inhibit the expression of COX-2 at both the transcriptional and translational levels in mouse skin stimulated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.gov This inhibitory action on COX-2 is a cornerstone of its anti-inflammatory effects.

Suppression of Nitric Oxide (NO) Production in Lipopolysaccharide-Activated Macrophages

Yakuchinone A has been found to suppress the production of nitric oxide (NO) in macrophages activated by lipopolysaccharide (LPS). nih.govsciprofiles.comfrontiersin.org Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response. The ability of Yakuchinone A to inhibit iNOS expression and subsequent NO production contributes significantly to its anti-inflammatory profile. mdpi.comfrontiersin.org Extracts from plants containing Yakuchinone A have been shown to substantially inhibit LPS-induced NO production in mouse peritoneal macrophages. nih.gov This effect is often linked to the downregulation of iNOS expression through the suppression of transcription factors like NF-κB. mdpi.comfrontiersin.org

Impact on Pro-inflammatory Cytokine and Mediator Expression

Research into the anti-inflammatory properties of diarylheptanoids has demonstrated their potential to modulate key inflammatory pathways. A structural isomer of the subject compound, (6E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one , isolated from the rhizomes of Curcuma kwangsiensis, has shown a notable inhibitory effect on the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages. immunomart.com This inhibition is a key indicator of anti-inflammatory activity, as excessive NO production is a hallmark of the inflammatory response. The compound exhibited an IC50 value of 8.93 μM for this inhibitory effect. immunomart.com

The mechanism behind this observation often involves the downregulation of enzymes responsible for producing inflammatory mediators. For instance, related curcuminoid compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory cascade. This suppression is frequently linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Table 1: Inhibitory Effect on NO Production by a Structural Isomer

| Compound | Cell Line | Inducer | Activity | IC50 Value |

|---|

Anticancer Research in In Vitro Cell Line Models

The anticancer potential of these compounds has been a subject of significant investigation, with studies highlighting their cytotoxic and pro-apoptotic effects in various cancer cell lines.

A prominent isomer, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (B12433598) (BE1) , isolated from Betula platyphylla, has demonstrated effective reduction of cell viability in several lung cancer cell lines. nih.gov Specifically, its cytotoxic effects have been confirmed in H460, A549, and H1299 human lung cancer cells. nih.govresearchgate.net Treatment with this compound led to a significant decrease in the ability of these cancer cells to form colonies, indicating a potent antiproliferative effect. researchgate.net

While the effects on lung cancer cell lines are documented for this isomer, there is no specific information available in the searched literature regarding the cytotoxic effects of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- or its isomers on MCF-7 (breast cancer) or RPMI 8226 (multiple myeloma) cell lines.

Table 2: Cytotoxic Effects of 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) on Lung Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| H460 | Human Lung Cancer | Decreased cell viability and colony formation. nih.govresearchgate.net |

| A549 | Human Lung Cancer | Decreased cell viability and colony formation. nih.govresearchgate.net |

The primary mechanism by which these compounds exert their anticancer effects appears to be the induction of apoptosis, or programmed cell death.

While apoptosis induction has been established for the isomer 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one , specific details regarding its direct impact on the mitochondrial membrane potential are not extensively detailed in the provided search results. Generally, the intrinsic pathway of apoptosis involves the permeabilization of the mitochondrial outer membrane, leading to a loss of membrane potential and the release of pro-apoptotic factors.

The execution of apoptosis is mediated by a family of proteases known as caspases. While the study on 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one confirms apoptosis induction, it does not specify the activation of particular caspase pathways. nih.gov However, research on a related diarylheptanoid, 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one , has shown that it can attenuate the cleavage of caspase-3, a key executioner caspase, in response to neurotoxic stimuli. jst.go.jpresearchgate.net This suggests that compounds within this chemical class have the potential to modulate caspase activity.

A significant finding in the study of 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) is its ability to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in lung cancer cells. nih.gov The activation of the p38 pathway was linked to the pro-apoptotic activity of the compound. nih.gov This indicates that the anticancer effects of this isomer are, at least in part, mediated through the stress-activated p38 signaling cascade, which can promote apoptosis in response to cellular stressors. nih.gov

Table 3: Investigated Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- | Not available | C19H20O3 |

| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one | Not available | C19H20O3 |

| (6E)-1,7-bis(4-hydroxyphenyl)-6-hepten-3-one | 1251830-57-5 | C19H20O3 |

| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Not available | C19H20O2 |

| Curcumin (B1669340) | 458-37-7 | C21H20O6 |

| Lipopolysaccharide (LPS) | Not applicable | Not applicable |

| Nitric Oxide (NO) | 10102-43-9 | NO |

| Inducible Nitric Oxide Synthase (iNOS) | Not applicable | Not applicable |

| Cyclooxygenase-2 (COX-2) | Not applicable | Not applicable |

| Nuclear factor-κB (NF-κB) | Not applicable | Not applicable |

Cell Cycle Arrest Analysis (e.g., G2/M Phase Arrest)

Studies on diarylheptanoid analogs of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- have demonstrated notable effects on cell cycle progression, particularly in cancer cell lines.

A specific analog, 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) , was shown to induce cell cycle arrest at the G2/M phase in human lung cancer cells. nih.gov This halt in the cell cycle is a critical mechanism for controlling the proliferation of cancer cells. Similarly, another related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) , also induced cell cycle arrest in lung cancer cell lines A549 and NCI-H292, contributing to its anticancer effects. nih.gov

| Compound | Cell Line | Observed Effect | Source |

|---|---|---|---|

| 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) | Human lung cancer cells | Induction of G2/M phase arrest | nih.gov |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) | A549 and NCI-H292 (Human lung cancer) | Induction of cell cycle arrest | nih.gov |

Suppression of Autophagy Flux and Its Role in Apoptosis Enhancement

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. Research indicates that the modulation of autophagy is a key part of the anticancer activity of these compounds.

Treatment with 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) resulted in the suppression of autophagy flux in lung cancer cells. nih.gov This was evidenced by an increase in the protein expression levels of both LC3-II and p62/SQSTM1. nih.gov The inhibition of the autophagy process by BE1 was shown to enhance apoptosis, or programmed cell death, in these cancer cells, suggesting that BE1 is a potential anticancer agent that works by regulating the interplay between autophagy and apoptosis. nih.gov

Modulation of Cell Proliferation Signaling Pathways

The anticancer effects of these diarylheptanoids are further explained by their ability to modulate key intracellular signaling pathways that control cell growth and survival.

Investigations into 1,7-bis(4-hydroxyphenyl)-4-hepten-3-one (BE1) revealed that it induces apoptosis in lung cancer cells by activating the p38 pathway. nih.gov In parallel, studies on the analog 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) showed that it induces apoptosis by suppressing the PI3K/Akt pathway while activating the ERK1/2 pathway. nih.gov The PI3K/Akt/mTOR pathway is a crucial regulator of the cell cycle and is often overactive in cancers, promoting proliferation and reducing apoptosis. wikipedia.org The ability of these compounds to inhibit this pathway underscores their therapeutic potential. nih.gov Furthermore, a dimeric diarylheptanoid, (+)-1, was found to protect cortical neurons from damage by activating the AKT/mTOR signaling pathway, highlighting the diverse roles of these compounds in different cellular contexts. jnu.edu.cnacs.org

Antiviral Research Applications

In addition to anticancer research, diarylheptanoids have been explored for their potential as antiviral agents, with computational and in vitro studies targeting viruses like SARS-CoV-2.

Computational Screening and Molecular Docking against Viral Targets (e.g., SARS-CoV-2 Receptor Binding Domain)

In silico studies have identified diarylheptanoids as promising candidates for antiviral therapy. A computational screening of a library of phytochemicals from Curcuma longa identified 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione (BHHD) as a compound with a high docking score against the Receptor Binding Domain (RBD) of SARS-CoV-2. mdpi.com Molecular docking simulations revealed that BHHD exhibits significant binding affinity to the RBD, forming stable interactions. mdpi.com Specifically, it formed two hydrogen bonds with catalytic residues ASN 437 and TRP 436, and pi-pi stacking interactions with PHE 374, suggesting it could be a potent antagonist of the SARS-CoV-2 RBD. mdpi.com

| Compound | Viral Target | Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| 1,7-Bis-(4-hydroxyphenyl)-1-heptene-3,5-dione (BHHD) | SARS-CoV-2 Receptor Binding Domain (RBD) | ASN 437, TRP 436 | Hydrogen Bonding | mdpi.com |

| PHE 374 | Pi-Pi Stacking |

Inhibition of Viral Protein Functions (e.g., Nucleocapsid Protein)

Beyond computational screening, in vitro assays have confirmed the antiviral activity of specific diarylheptanoids. 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (N-17) , isolated from Curcuma kwangsiensis, was identified as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein. medchemexpress.comscienceopen.comresearchgate.net The N protein is vital for the viral life cycle. scienceopen.com N-17 was found to bind to the N-terminal domain (N-NTD) of the N protein. scienceopen.comresearchgate.net This compound demonstrated excellent antiviral activity against both HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 µM and 0.17 µM, respectively. medchemexpress.comscienceopen.comresearchgate.netimmunomart.commedchemexpress.com

| Virus | EC50 Value (µM) | Source |

|---|---|---|

| HCoV-OC43 | 0.16 ± 0.01 | scienceopen.com |

| SARS-CoV-2 | 0.17 ± 0.07 |

Other Emerging Biological Activities

The biological investigation of diarylheptanoids related to 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- has uncovered other promising activities:

Antioxidant Effects : The curcuminoid 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one was found to inhibit lipid peroxidation more effectively than alpha-tocopherol, a well-known antioxidant. wikipedia.org

Anti-inflammatory Properties : The analog (6E)-1,7-Bis(4-hydroxyphenyl)-6-hepten-3-one , isolated from Curcuma kwangsiensis, showed an inhibitory effect on nitric oxide (NO) production induced by LPS in macrophages, with an IC50 value of 8.93 μM, indicating potential anti-inflammatory activity. immunomart.com

Neuroprotective Potential : Several diarylheptanoids isolated from Alpinia officinarum have demonstrated significant neuroprotective effects against oxidative stress-induced cell damage. nih.gov Another study showed that diarylheptanoids from Juglans sinensis offered neuroprotection against glutamate-induced toxicity in HT22 cells. nih.gov Furthermore, other related compounds have shown protective effects against Aβ-induced injuries, relevant to Alzheimer's disease research. nih.gov These findings suggest that diarylheptanoids could be valuable leads for developing treatments for neurodegenerative diseases. jnu.edu.cnacs.orgnih.govresearchgate.net

Antiallergic Activity Studies

The investigation into the antiallergic properties of diarylheptanoids, a class of compounds to which 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- belongs, has revealed potential inhibitory effects on mast cell degranulation. While direct studies on 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- are limited, research on structurally related compounds from natural sources provides valuable insights into its potential mechanisms of action.

A study on the methanolic extract of the rhizomes of Curcuma comosa, a plant known to contain various diarylheptanoids, demonstrated inhibitory effects on the release of β-hexosaminidase from rat basophil leukemia (RBL-2H3) cells. nih.gov β-hexosaminidase is a marker for the degranulation of mast cells and basophils, a key event in the type I allergic reaction cascade. The inhibition of its release suggests that compounds within the extract can interfere with the allergic response pathway.

Further investigation into the active constituents of Curcuma comosa led to the isolation of several diarylheptanoids. nih.govspringermedizin.de These isolated compounds were subsequently tested for their ability to inhibit β-hexosaminidase release. The findings indicated that the diarylheptanoid structure is a key determinant of the observed antiallergic activity. nih.gov While specific data for 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- was not provided in this particular study, the results strongly suggest that it may possess similar antiallergic properties due to its classification as a diarylheptanoid. The general structure-activity relationship observed for diarylheptanoids in this study implies that the presence of hydroxyl groups on the phenyl rings and the nature of the heptane (B126788) chain are crucial for the biological activity.

The underlying molecular mechanism for this antiallergic activity is thought to involve the stabilization of mast cell membranes and the modulation of intracellular signaling pathways that lead to degranulation. However, more direct in vitro and in silico studies on 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- are required to elucidate its specific interactions with cellular targets in the allergic cascade.

Inhibition of Melanogenesis and Tyrosinase Activity

The quest for novel and effective inhibitors of melanogenesis has led to the investigation of various natural compounds, including diarylheptanoids. Melanogenesis is the process of melanin (B1238610) production, and its overactivity can lead to hyperpigmentation disorders. Tyrosinase is the key enzyme in this pathway, catalyzing the initial and rate-limiting steps. Therefore, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents.

In vitro studies on diarylalkanoids, a closely related class of compounds, have demonstrated significant tyrosinase inhibitory activity. For instance, two new diarylalkanoids, semedienone and semetrienone, isolated from the stems of Semecarpus caudata, exhibited remarkable inhibitory effects on mushroom tyrosinase. nih.gov The IC₅₀ values for these compounds were found to be significantly lower than that of kojic acid, a well-known tyrosinase inhibitor used as a positive control in many studies. nih.gov

The potent inhibitory activity of these diarylalkanoids suggests that 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, as a diarylheptanoid, may also exert a significant inhibitory effect on tyrosinase. The structural features of these compounds, particularly the presence of hydroxylated phenyl rings, are believed to play a crucial role in their ability to chelate the copper ions in the active site of the tyrosinase enzyme, thereby blocking its catalytic function.

In silico molecular docking studies on semedienone and semetrienone have provided further insights into their mechanism of inhibition. These studies revealed that the diarylalkanoids fit well into the active site of oxy-tyrosinase, forming favorable interactions with key amino acid residues and the peroxide group, which explains their potent inhibitory activity. nih.gov Given the structural similarities, it is plausible that 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- would adopt a similar binding mode within the tyrosinase active site.

The following table summarizes the tyrosinase inhibitory activities of some diarylalkanoids, providing a reference for the potential activity of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-.

| Compound | Source Organism | IC₅₀ (µM) on Mushroom Tyrosinase |

| Semedienone | Semecarpus caudata | 0.033 nih.gov |

| Semetrienone | Semecarpus caudata | 0.11 nih.gov |

| Kojic Acid (Reference) | - | 44.6 nih.gov |

These findings underscore the potential of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- as an inhibitor of melanogenesis and tyrosinase activity. However, direct experimental validation of its efficacy and a detailed investigation of its molecular interactions with the human tyrosinase enzyme are necessary to confirm this potential.

Structure Activity Relationship Sar Studies and Rational Molecular Design for 1 Hepten 3 One, 1,7 Bis 4 Hydroxyphenyl

Identification of Essential Pharmacophoric Features

The fundamental pharmacophore of 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- and related diarylheptanoids consists of three key components: two terminal aromatic rings, a flexible seven-carbon linker, and various oxygen-containing functional groups. The presence and interplay of these features are crucial for molecular recognition and biological efficacy.

The two 4-hydroxyphenyl rings act as hydrogen-bonding donors and acceptors and can participate in π-stacking interactions with biological targets. The hydroxyl groups, in particular, are often critical for antioxidant activity, acting as radical scavengers. The seven-carbon chain provides a specific spatial arrangement for the two aromatic rings, allowing the molecule to span a binding site and interact with multiple residues. The α,β-unsaturated ketone within the heptenone chain is a key reactive site, capable of acting as a Michael acceptor. This feature is often implicated in the covalent modification of biological macromolecules, such as enzymes and transcription factors, which can be a mechanism for its potent biological effects. rsc.org

Impact of Aromatic Ring Substitution Patterns on Biological Potency

The substitution pattern on the two phenyl rings of diarylheptanoids significantly influences their biological potency. For 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-, the para-hydroxyl groups are considered important for its activity.

Table 1: Impact of Aromatic Ring Substituents on Diarylheptanoid Activity

| Substituent | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Hydroxyl | para | Generally enhances antioxidant and anti-inflammatory activity. | rsc.org |

| Methoxy (B1213986) | ortho to hydroxyl | Can modulate the acidity and reactivity of the phenolic group. | rsc.org |

| Additional Hydroxyls | Often increases antioxidant capacity. | rsc.org |

Role of the Heptenone Chain and Double Bond Configuration in Activity

The seven-carbon chain in diarylheptanoids is not merely a spacer but an active contributor to the molecule's biological profile. researchgate.net The length and flexibility of this chain are critical for positioning the aromatic rings correctly within a target's binding site.

Table 2: Influence of Heptenone Chain Modifications on Biological Activity

| Modification | Effect on Structure | Impact on Biological Activity | Reference |

|---|---|---|---|

| Saturation of C1-C2 double bond | Increased flexibility | Can enhance antioxidant and anti-inflammatory activity. | nih.gov |

| Absence of carbonyl group | Increased flexibility, loss of H-bond acceptor | Generally reduces activity dependent on Michael addition. | rsc.org |

| Alteration of chain length | Changes distance between aromatic rings | Can decrease binding affinity to specific targets. | researchgate.net |

Stereochemical Influences on Molecular Recognition and Biological Effects

For diarylheptanoids that possess chiral centers, stereochemistry can play a significant role in their biological activity. While 1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)- itself does not have a chiral center, related diarylheptanoids with hydroxyl groups on the heptane (B126788) chain do. For instance, in alnusdiol, a cyclic diarylheptanoid, the absolute configuration of the two chiral centers on the heptane chain and the axial chirality of the biphenyl (B1667301) system are crucial for its biological effects. nih.gov